N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide is an organic compound that belongs to the triazine family. Triazine compounds are known for their diverse applications in fields ranging from agriculture to pharmaceuticals, owing to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Triazine Core: : The triazine core can be synthesized through the reaction of substituted anilines with cyanuric chloride under controlled pH conditions.
Fluorination: : The fluorine atom is introduced using fluorinating agents such as hydrogen fluoride or tetra-n-butylammonium fluoride.
Coupling with Tetrahydrofuran-2-carboxamide: : This step involves nucleophilic substitution where the triazine core is coupled with tetrahydrofuran-2-carboxamide in the presence of a base, like triethylamine, to form the final product.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimizing reaction conditions can significantly enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: : It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, pyridine.
Solvents: : Dichloromethane, ethanol.
Major Products
Oxidation Products: : Formation of hydroxylated derivatives.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Halogenated and substituted triazines.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic processes due to its electronic properties.
Material Science: : Incorporated into polymers to enhance thermal and chemical stability.
Biology
Biological Probes: : Used in the design of fluorescent probes for detecting biomolecules.
Enzyme Inhibitors: : Explored as potential inhibitors for specific enzymes.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in the treatment of cancer and bacterial infections.
Diagnostic Tools: : Employed in the development of diagnostic imaging agents.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals and pesticides.
Textile Industry: : Used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets, including enzymes and receptors. Its triazine core can bind to the active sites of enzymes, inhibiting their function. Additionally, the fluorine atom enhances its binding affinity and stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzotriazines: : Known for their applications in pharmaceuticals and materials science.
Fluorinated Triazines: : Used in agrochemicals and as intermediates in organic synthesis.
Uniqueness
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide stands out due to its unique combination of a triazine core and fluorine atom, which confer enhanced reactivity and stability. Its tetrahydrofuran-2-carboxamide moiety further adds to its versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c15-9-3-4-11-10(8-9)14(21)19(18-17-11)6-5-16-13(20)12-2-1-7-22-12/h3-4,8,12H,1-2,5-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLPOJFITGMDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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